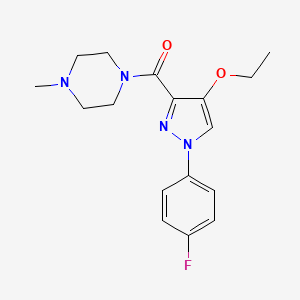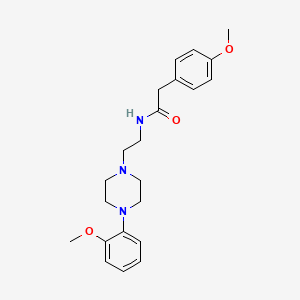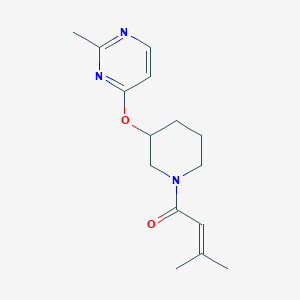
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Pharmacological Research
Compounds with pyrazole structures, like F5069-0151, are known for their diverse pharmacological effects. They have been studied for potential antileishmanial and antimalarial activities . Research in this field could explore the efficacy of F5069-0151 against various parasitic diseases.
Agonist Activity Studies
Related compounds have been designed to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of metabolism . F5069-0151 could be investigated for its potential PPAR agonist activity.
Molecular Docking Studies
The compound’s structure suggests it could be suitable for molecular docking studies to predict its interaction with biological targets . This application is crucial in drug design and discovery.
Synthetic Chemistry
F5069-0151 could serve as a precursor or intermediate in synthetic chemistry reactions due to its reactive carbonyl group, which is a common feature among similar structures .
Protecting Group Synthesis
Similar compounds have been used to develop protecting group reagents in organic synthesis . F5069-0151 might be useful in creating new protecting groups for sensitive functional groups during chemical reactions.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as F5069-0151, is the human CXCR2 receptor . The CXCR2 receptor is a part of the chemokine receptor family and plays a crucial role in mediating the chemotactic response of immune cells, particularly neutrophils, to inflammation sites .
Mode of Action
F5069-0151 acts as a potent, selective, and reversible antagonist of the human CXCR2 receptor . It binds to the CXCR2 receptor and inhibits the ligand (IL-8 or GRO-α) induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis . This inhibition occurs at concentrations consistent with its binding potency .
Biochemical Pathways
The compound’s action primarily affects the chemokine signaling pathway . By antagonizing the CXCR2 receptor, it disrupts the normal chemotactic response of neutrophils, thereby modulating the immune response .
Pharmacokinetics
F5069-0151 is partially metabolized via CYP3A4 . When co-administered with ketoconazole (a strong inhibitor of CYP3A4), a 2.1-fold increase in AUC (Area Under the Curve) and a 1.6-fold increase in Cmax (maximum serum concentration) were observed . This indicates that the compound’s bioavailability can be influenced by drugs that inhibit or induce CYP3A4 .
Result of Action
The antagonistic action of F5069-0151 on the CXCR2 receptor results in a reduction in blood neutrophils . In severe asthmatics, a sustained reduction in blood neutrophils of approximately 25% was observed, which was reversible upon discontinuation of treatment .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that affect CYP3A4 activity, can significantly alter the compound’s pharmacokinetics and, consequently, its efficacy . Furthermore, individual variations in CYP3A4 activity, which can be influenced by genetic factors, age, sex, and diet, may also impact the compound’s action .
Propriétés
IUPAC Name |
[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-3-24-15-12-22(14-6-4-13(18)5-7-14)19-16(15)17(23)21-10-8-20(2)9-11-21/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLFIFHMLWJEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCN(CC2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2905613.png)
![2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905614.png)
![N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905616.png)
![Ethyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2905617.png)


![7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride](/img/structure/B2905621.png)
![1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2905622.png)
![rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans](/img/structure/B2905623.png)
![N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2905624.png)
![2-[4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperazin-1-yl]-N-prop-2-ynylacetamide](/img/structure/B2905625.png)

![7-Bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B2905631.png)
